Tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate (TB-AEDP) is an organic compound that has been used in a variety of scientific research applications. TB-AEDP is a derivative of piperidine, a six-membered heterocyclic organic compound. It is composed of a tert-butyl group attached to the piperidine ring, as well as a 2-amino-1,1-difluoroethyl group attached to the carboxylate group. This compound has a wide range of uses in both scientific research and medicinal applications.
Scientific Research Applications
Synthesis and Intermediates
Tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the creation of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is essential in the synthesis of crizotinib, highlighting its significance in developing treatments targeting specific cancers (Kong et al., 2016).
Building Blocks for Drug Synthesis
This compound's versatile nature is further illustrated by its role in synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor, demonstrating its utility in constructing complex molecules with potential therapeutic applications (Marin et al., 2004).
Advanced Molecular Structures
Moreover, its application extends to the synthesis of complex molecular structures such as tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a crucial intermediate for Vandetanib, underscoring its importance in developing targeted cancer therapies (Wang et al., 2015).
Novel Synthesis Approaches
The compound also exemplifies innovative synthetic strategies, such as its involvement in the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, offering a new approach to cyclic amino acid esters crucial for medicinal chemistry (Moriguchi et al., 2014).
properties
IUPAC Name |
tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22F2N2O2/c1-11(2,3)18-10(17)16-6-4-9(5-7-16)12(13,14)8-15/h9H,4-8,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAFVXCGQPKXSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CN)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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